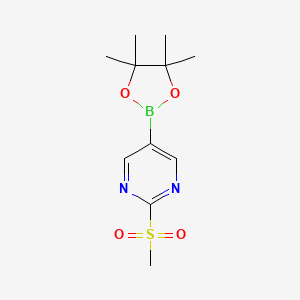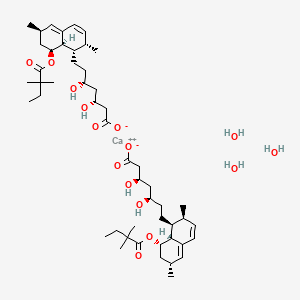![molecular formula C13H10N2O B1456744 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4](/img/structure/B1456744.png)
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Vue d'ensemble
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound that is an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields. The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.14 and is a solid at room temperature. It should be stored in a dry place .Applications De Recherche Scientifique
Synthesis of Fused Tricyclic Derivatives
The compound serves as a precursor for synthesizing various 7-substituted derivatives . These derivatives can be further utilized to create fused tricyclic structures, which are significant in the development of new pharmacological agents . The ability to introduce different substituents allows for the exploration of novel compounds with potential therapeutic benefits.
Anticoronavirus and Antitumoral Activity
Derivatives of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have shown promising results in vitro for anticoronavirus and antitumoral activities . This application is particularly relevant in the context of ongoing efforts to find effective treatments for viral infections and cancer.
Tubulin Polymerization Inhibition
The compound’s derivatives have been identified as inhibitors of tubulin polymerization, which is a promising target for anticancer drugs . By preventing the formation of microtubules, these compounds can potentially halt the process of cell division in cancer cells.
Development of CDK2 Inhibitors
The structural motif of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has been utilized in the development of highly selective CDK2 inhibitors . CDK2 is a critical enzyme involved in the cell cycle, and its inhibition can lead to the suppression of tumor growth.
Microwave-Assisted Synthesis
This compound has been used in microwave-assisted synthesis processes to create polyheterocyclic compounds . This method is advantageous due to its efficiency and the ability to produce complex molecules with potential biological activities.
Reaction with Nucleophiles
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: reacts with various nucleophiles under acidic or basic conditions to yield a range of substituted derivatives . This reactivity is useful for the synthesis of compounds with diverse biological activities.
Safety And Hazards
Propriétés
IUPAC Name |
6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAAIHGHIQWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



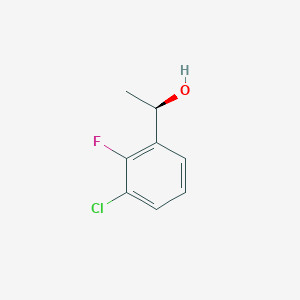
![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
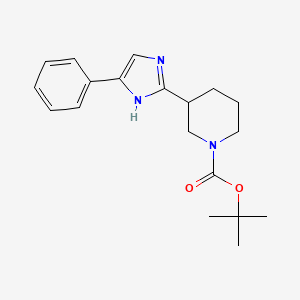
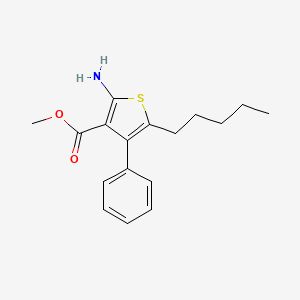
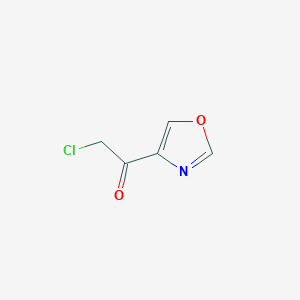
![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
